molecular formula C17H15Cl2N3O2 B6612794 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol CAS No. 62220-47-7

3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol

Cat. No.: B6612794
CAS No.: 62220-47-7
M. Wt: 364.2 g/mol
InChI Key: WYWHKBOTZHWHAO-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[[2-(3,4-dichlorophenyl)quinazolin-4-yl]amino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-6-5-10(7-14(13)19)16-21-15-4-2-1-3-12(15)17(22-16)20-8-11(24)9-23/h1-7,11,23-24H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWHKBOTZHWHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614792
Record name 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62220-47-7
Record name 3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 46.5 g. (0.15 mole) of 4-chloro-2-(3,4-dichlorophenyl)quinazoline in 500 ml of dimethylformamide and 29 g (0.31 mole) of 2,3-dihydroxypropylamine was heated on a steam bath with stirring for 4 hrs. Diluted the mixture with water until turbid and cooled in an ice bath. The colorless solid was filtered and recrystallized from methyl alcohol (Darco). The product was collected as colorless needles melting at 155°-160° (with previous softening) in a yield of 49 g. (90%). Further recrystallization from nitromethane gave 39 g. melting at 162°-164°. Anal. Calcd. for C17H15Cl2N3O2 : C, 56.06; H, 4.15; N, 11.54 Found: C, 55.63; H, 4.04; N, 11.49.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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